2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
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Overview
Description
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a cyclopropyl group and a triazine moiety, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or triazine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion
Scientific Research Applications
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazine rings can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. These interactions can be studied using computational modeling and experimental techniques to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and triazine derivatives, such as:
- 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl methacrylate
- 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid Compared to these compounds, 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its specific structural features, such as the cyclopropyl group and the dimethoxy triazine moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-24-14-18-11(19-15(20-14)25-2)6-16-12(22)7-21-8-17-10(5-13(21)23)9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYFPTSXAGRWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CN2C=NC(=CC2=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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